molecular formula C23H20N4OS B12736419 Dehydrokuanoniamine B CAS No. 158734-24-8

Dehydrokuanoniamine B

Cat. No.: B12736419
CAS No.: 158734-24-8
M. Wt: 400.5 g/mol
InChI Key: MNFNXENJKFDCLJ-UHFFFAOYSA-N
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Description

Dehydrokuanoniamine B is a pyridoacridine alkaloid isolated from marine organisms, particularly from the Fijian Cystodytes sp. ascidian . Pyridoacridine alkaloids are known for their complex structures and significant biological activities, including cytotoxicity and DNA intercalation .

Preparation Methods

The synthesis of Dehydrokuanoniamine B involves multiple steps, starting with the preparation of key intermediates. One common synthetic route begins with the reduction of methyl 2,5-dimethoxy-3-nitrobenzoate to the corresponding aniline under hydrogen conditions with palladium on carbon The subsequent steps involve cyclization and functional group modifications to achieve the final pyridoacridine structure

Chemical Reactions Analysis

Dehydrokuanoniamine B undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Dehydrokuanoniamine B exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits topoisomerase II-mediated decatenation of kinetoplast DNA . This mechanism leads to cytotoxicity and apoptosis in cancer cells. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis induction.

Comparison with Similar Compounds

Dehydrokuanoniamine B is structurally similar to other pyridoacridine alkaloids such as Kuanoniamine D . These compounds share a common core structure but differ in their substituents and specific biological activities. This compound is unique due to its specific pattern of DNA intercalation and cytotoxic potency. Similar compounds include:

Properties

CAS No.

158734-24-8

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

3-methyl-N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]but-2-enamide

InChI

InChI=1S/C23H20N4OS/c1-13(2)11-18(28)24-9-8-16-20-19-15(14-5-3-4-6-17(14)27-20)7-10-25-21(19)22-23(16)29-12-26-22/h3-7,10-12,27H,8-9H2,1-2H3,(H,24,28)

InChI Key

MNFNXENJKFDCLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2)C

Origin of Product

United States

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